(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
"(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" is a compound involved in various chemical syntheses and research areas, including organic synthesis and medicinal chemistry. The compound's stereochemistry indicates specific orientations in its molecular structure, impacting its chemical reactions and properties.
Synthesis Analysis
A stereoselective process for the large-scale synthesis of this compound involves key steps including the synthesis of sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide, followed by stereoselective reduction. This method yields the compound with high chemical and stereochemical purity (Han et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds involves intramolecular hydrogen bonds and specific crystal structures, which are crucial for understanding the physical and chemical properties of "(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" (Zhang et al., 2006).
Chemical Reactions and Properties
This compound's reactivity includes its role as an intermediate in the formation of more complex molecules. Its stereochemistry is crucial for its reactivity and the stereochemistry of the products derived from it. The synthesis process often emphasizes preserving stereochemical integrity to ensure the desired outcomes (Malkova et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are essential for the compound's application in further chemical reactions and pharmaceutical formulations. These properties are determined by the compound's molecular structure and are critical for its handling and storage (Kliegel et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of derivatives, are foundational for using "(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" in synthetic chemistry and drug discovery. These properties are influenced by the compound's molecular structure and the presence of functional groups (Badri & Heidarizadeh, 2004).
Scientific Research Applications
Large-Scale Stereoselective Synthesis
The compound has been the subject of research focusing on its large-scale stereoselective synthesis. For instance, Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing this compound, achieving high chemical and stereochemical purity, which is essential for further pharmaceutical applications (Han et al., 2007).
Synthesis in Antidepressant Production
It's also used in the synthesis of sertraline hydrochloride, an effective antidepressant. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, where this compound plays a crucial role, showing its significance in pharmaceutical manufacturing (Vukics et al., 2002).
Oxidation Reactions and Molecular Structure Studies
The compound is also involved in oxidation reactions and structural studies. Malkova et al. (2014) explored the synthesis and oxidation reactions of related compounds, contributing to our understanding of their molecular structures and chemical behavior (Malkova et al., 2014).
Crystal Structure Analysis
Research by Zhang et al. (2006) on compounds related to (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride contributes to our understanding of their crystal structures. Such studies are important for the development of new pharmaceutical compounds (Zhang et al., 2006).
Identification and Derivatization in Forensic Science
In forensic science, the compound and its analogs have been identified and derivatized for specific studies. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, a category to which this compound belongs, showcasing its relevance in legal and forensic contexts (Nycz et al., 2016).
Research on Stereochemistry and Reduction Processes
Wei-dong (2013) explored the stereoselective reduction of related compounds, which is crucial for producing bioactive compounds with specific desired effects (Men Wei-dong, 2013).
Synthesis and Applications in Organic Chemistry
Further, Kaiser et al. (2023) studied the molecular structures of similar compounds during their attempts at total synthesis, indicating ongoing research into the synthesis and application of such compounds in organic chemistry (Kaiser et al., 2023).
properties
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-LWHGMNCYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79896-32-5, 79617-99-5 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79896-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79617-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50712363 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
CAS RN |
79836-76-3 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.